

Flutax-1: A Fluorescent Probe for In-Depth Microtubule Research

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Compound of Interest

Compound Name: *Flutax 1*

Cat. No.: *B1256713*

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flutax-1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as an invaluable tool in the field of microtubule research. By covalently linking a fluorescein moiety to paclitaxel, Flutax-1 allows for the direct visualization and investigation of microtubule dynamics and the mechanism of action of taxoid-based drugs in living cells and in vitro systems. This guide provides a comprehensive overview of the applications of Flutax-1, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Core Principles: Mechanism of Action

Flutax-1, like its parent compound paclitaxel, functions as a microtubule-stabilizing agent.^{[1][2]} It binds to the β -tubulin subunit within the microtubule polymer, specifically at the taxoid-binding site located on the luminal side of the microtubule.^[1] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules by inhibiting their depolymerization.^{[1][2]} The suppression of microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequently inducing apoptosis. The fluorescent nature of Flutax-1 allows researchers to directly observe these processes in real-time.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Flutax-1, providing a basis for experimental design and data interpretation.

Table 1: Photophysical Properties of Flutax-1

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	495 nm	
Emission Maximum (λ_{em})	520 nm	
Molar Extinction Coefficient (ϵ)	Not explicitly stated for Flutax-1. Parent fluorophore (fluorescein) ϵ is $\sim 70,000 \text{ cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	Not explicitly stated for Flutax-1.	
Fluorescence Lifetime (τ)	Not explicitly stated for Flutax-1.	

Table 2: Binding Affinity of Flutax-1 and Related Compounds to Microtubules

Compound	Binding Parameter	Value	Conditions	Reference(s)
Flutax-1	Association Constant (Ka)	$\sim 10^7 \text{ M}^{-1}$	37°C	
Flutax-1	Bimolecular Reaction Rate Constant	$6.10 \pm 0.22 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	37°C	
Flutax-2	Bimolecular Reaction Rate Constant	$13.8 \pm 1.8 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	37°C	
Flutax-2	Dissociation Constant (Kd)	14 nM	Glutaraldehyde-crosslinked microtubules	
Paclitaxel	Dissociation Constant (Kd)	27 nM	Competition with Flutax-2	
Docetaxel	Dissociation Constant (Kd)	17 nM	Competition with Flutax-2	
PB-Gly-Taxol	Dissociation Constant (Kd)	$34 \pm 6 \text{ nM}$	Cross-linked microtubules	
PB-β-Ala-Taxol	Dissociation Constant (Kd)	$63 \pm 8 \text{ nM}$	Cross-linked microtubules	
PB-GABA-Taxol	Dissociation Constant (Kd)	$265 \pm 54 \text{ nM}$	Cross-linked microtubules	

Experimental Protocols

Live-Cell Imaging of Microtubules with Flutax-1

This protocol outlines the steps for visualizing microtubules in living cells using Flutax-1.

Materials:

- Cultured cells grown on glass-bottom dishes or coverslips

- Flutax-1 stock solution (e.g., 1 mM in DMSO)
- Complete cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
- Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

- Culture cells to the desired confluency on a suitable imaging vessel.
- Prepare a working solution of Flutax-1 in pre-warmed complete cell culture medium or imaging medium. A final concentration of 0.5 μ M to 2 μ M is a good starting point, but should be optimized for the specific cell type and experimental conditions.
- Remove the culture medium from the cells and wash once with pre-warmed HBSS.
- Add the Flutax-1 containing medium to the cells.
- Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 1 to 2 hours. Incubation time may need to be optimized.
- After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove unbound Flutax-1.
- Add fresh, pre-warmed imaging medium to the cells.
- Immediately proceed to image the cells on a fluorescence microscope. Note: Flutax-1 staining in live cells is not well-retained after fixation and can photobleach rapidly. It is crucial to minimize light exposure.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of Flutax-1 on the polymerization of purified tubulin in vitro by monitoring changes in turbidity or fluorescence.

Materials:

- Purified tubulin (e.g., bovine brain tubulin)
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
- GTP stock solution (e.g., 100 mM)
- Flutax-1 stock solution (in DMSO)
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

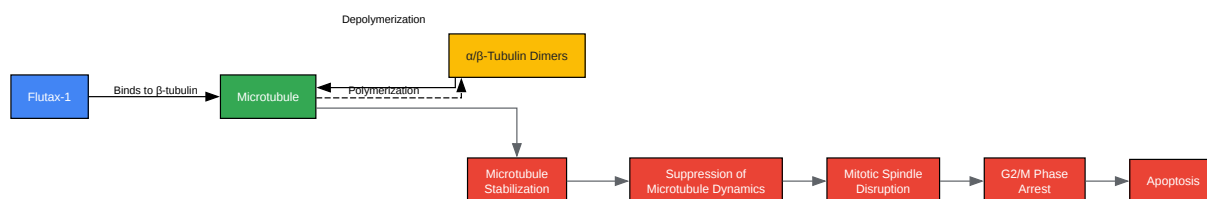
Procedure:

- On ice, prepare a reaction mixture containing purified tubulin at a final concentration of 1-2 mg/mL in polymerization buffer.
- Add GTP to a final concentration of 1 mM.
- Add Flutax-1 to the desired final concentration. A vehicle control (DMSO) should be run in parallel.
- Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate.
- Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
- Data can be plotted as absorbance versus time to visualize the kinetics of polymerization.

Visualizations: Pathways and Workflows

Flutax-1 Mechanism of Action and Downstream Cellular Effects

The following diagram illustrates the molecular mechanism of Flutax-1 and its impact on cellular processes.

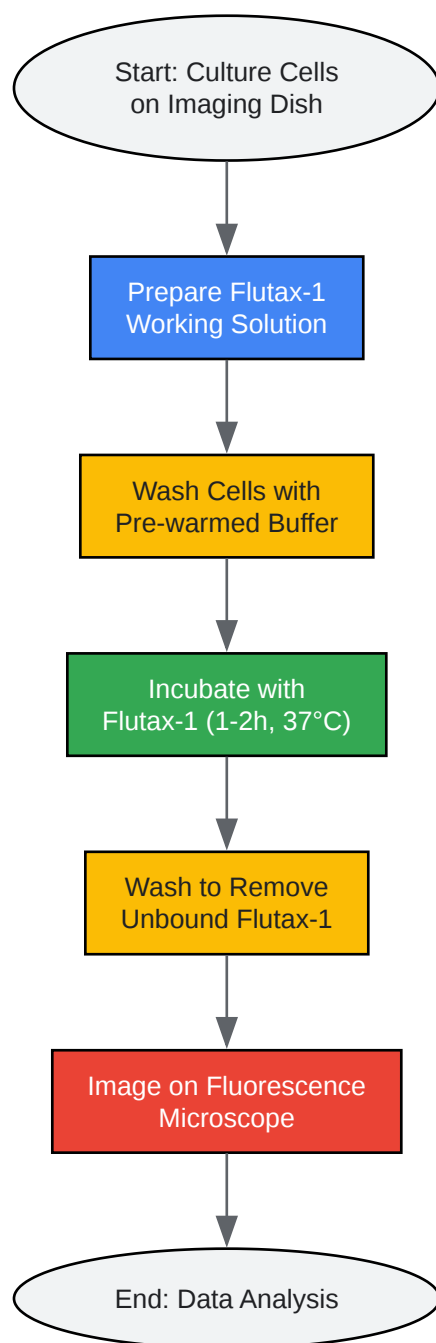


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Caption: Flutax-1 binds to β -tubulin, stabilizing microtubules and leading to cell cycle arrest and apoptosis.

Experimental Workflow: Live-Cell Imaging with Flutax-1

This diagram outlines the key steps in performing a live-cell imaging experiment using Flutax-1.

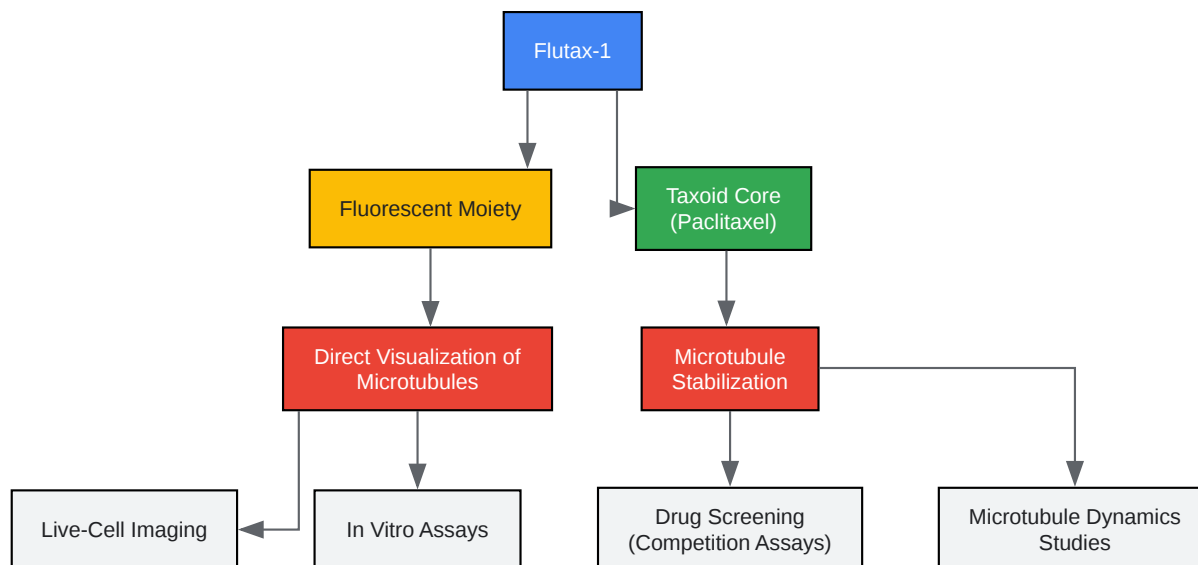


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Caption: Workflow for staining and imaging microtubules in living cells using Flutax-1.

Logical Relationship: Flutax-1 as a Research Tool

This diagram illustrates the logical connections between the properties of Flutax-1 and its applications in research.



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Caption: The dual nature of Flutax-1 enables its use in a variety of microtubule research applications.

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References

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